molecular formula C17H18ClN3O B1225134 8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene

8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene

Cat. No. B1225134
M. Wt: 315.8 g/mol
InChI Key: GJYHXNUFBHVTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-21178 is a furopyridine.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of various fluorene derivatives. For example, Campbell and Crombie (1961) describe the synthesis of 7-bromo- and 7-chloro-fluoranthene from similar compounds, leading to the preparation of disubstituted fluorenes and fluorenones (Campbell & Crombie, 1961).
  • Tomura et al. (1991) synthesized novel tetraazapentalenes with fused cyclic systems, including derivatives related to the chemical structure , highlighting the versatility in synthesizing complex heterocyclic compounds (Tomura et al., 1991).

Advanced Material Applications

  • Shao et al. (2008) discuss the synthesis of triaza-benzo[b]fluoren-6-one derivatives under environmentally friendly conditions, showcasing potential applications in material science (Shao et al., 2008).

Biological and Medicinal Chemistry

  • Turan-Zitouni et al. (2007) synthesized acetamide derivatives of fluorene and investigated their antimicrobial activities, indicating potential applications in pharmaceutical research (Turan-Zitouni et al., 2007).
  • Aly (2005) explored the pharmacological properties of annelated pyrimidine derivatives, including triaza-fluorene analogs, for their potential medicinal applications (Aly, 2005).

properties

Product Name

8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

13-chloro-8-(2-methylpropyl)-11-oxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C17H18ClN3O/c1-9(2)7-12-10-5-3-4-6-11(10)13-14-15(22-17(13)21-12)16(18)20-8-19-14/h8-9H,3-7H2,1-2H3

InChI Key

GJYHXNUFBHVTSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C3=C1CCCC3)C4=C(O2)C(=NC=N4)Cl

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene
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8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene
Reactant of Route 3
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8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene
Reactant of Route 4
Reactant of Route 4
8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene
Reactant of Route 5
8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene
Reactant of Route 6
8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene

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